![molecular formula C14H13ClN2O B178830 Urea, [(3-chlorophenyl)phenylmethyl]- CAS No. 117211-21-9](/img/structure/B178830.png)

Urea, [(3-chlorophenyl)phenylmethyl]-

Übersicht

Beschreibung

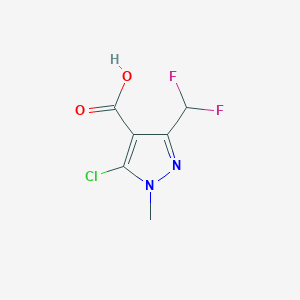

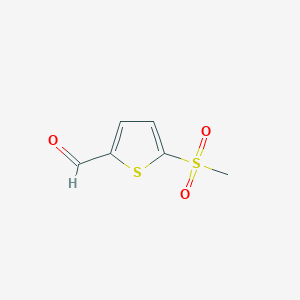

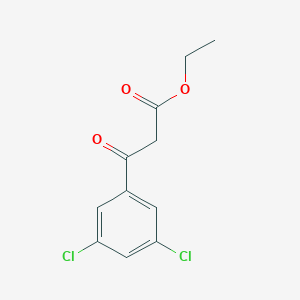

“Urea, [(3-chlorophenyl)phenylmethyl]-” is a chemical compound with the molecular formula C14H13ClN2O . It is also known as N,N’-Bis[(3-chlorophenyl)phenylmethyl]urea .

Synthesis Analysis

The synthesis of urea and its derivatives has been a topic of interest in medicinal chemistry and organic synthesis . The first synthesis of urea was realized by the German chemist Friedrich Wöhler in 1828 . He showed that a substance, previously known only as an organic waste product, could be synthesized from inorganic starting materials in the laboratory .Molecular Structure Analysis

The molecular structure of “Urea, [(3-chlorophenyl)phenylmethyl]-” consists of a urea group (NH2-CO-NH2) where the hydrogen atoms are replaced by (3-chlorophenyl)phenylmethyl groups . The molecular weight of this compound is 260.72 g/mol.Chemical Reactions Analysis

Urea and its derivatives have been found to have a broad range of therapeutic and pharmacological properties . They are used in various chemical reactions and have been found to be useful in the synthesis of pharmaceuticals .Wissenschaftliche Forschungsanwendungen

1. Application in Anticonvulsant and Anti-alcohol Drug Development

- Summary of Application : This compound, also known as Galodif, is an original anticonvulsant drug developed at the Kizhner Research Center, Tomsk Polytechnic University . It exhibits pronounced anticonvulsant activity, as well as anti-alcohol effect .

- Methods of Application : A new ureide has been synthesized by acylation of Galodif with succinic anhydride in the presence of some acids . The goal was to synthesize a Galodif ureide with succinic acid and study its solubility in water .

- Results or Outcomes : Unlike Galodif, which is almost insoluble in water, the synthesized ureide is soluble in aqueous media . It is expected to exhibit higher bioavailability and is promising as a liquid drug dosage form and a prodrug with prolonged action .

2. Application in Herbicide Development

- Summary of Application : Urea and thiourea derivatives containing 5-member heterocyclic rings have played an important role in developing useful agrochemicals . N-Methylfurfurylurea herbicides gave selective weed control in cereals, such as oats and wheat, as well as cotton and beans .

- Methods of Application : Thirty-eight N-substituted-N′- (2-thiazolyl and furfuryl)ureas and thioureas were prepared by reaction of 2-aminothiazole and 2-furfurylamine with the appropriate iso (thio)cyanate .

- Results or Outcomes : Among 24 thioureas, four compounds displayed the highest selective herbicidal activity and two other compounds were almost equal to diuron activity . The N-(3-fluorophenyl)-N′-(2-thiazolyl)urea possessed the greatest activity at 10 μM while the corresponding compound with 3-chlorophenyl was the most active cytokinin-like substance in the whole concentration range tested .

3. Application in Crystal Structure Analysis

- Summary of Application : The crystal structure of the titled compound shows that the Cl atom and C atom in the chlorobenzene group are almost coplanar .

- Results or Outcomes : The crystal structure of the titled compound was determined .

4. Application in Medicinal Chemistry

- Summary of Application : Urea and thiourea represent privileged structures in medicinal chemistry. They constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .

- Methods of Application : The diverse approaches pursued for (thio)urea bioisosteric replacements in medicinal chemistry applications are reviewed .

- Results or Outcomes : Recent advances in the synthesis of urea- and thiourea-based compounds by enabling chemical tools are discussed .

5. Application in Chemical Synthesis

- Summary of Application : N-Substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group . These derivatives have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals of high commercial interest .

- Methods of Application : A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

6. Application in Cytokinin-like Substance Development

- Summary of Application : The N-(3-fluorophenyl)-N′-(2-thiazolyl)urea (2) possessed the greatest activity at 10 μM while the corresponding compound with 3-chlorophenyl (4) was the most active cytokinin-like substance in the whole concentration range tested .

- Results or Outcomes : The compound with 3-chlorophenyl was the most active cytokinin-like substance in the whole concentration range tested .

7. Application in Medicinal Chemistry

- Summary of Application : Urea and thiourea represent privileged structures in medicinal chemistry. These moieties constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .

- Methods of Application : The diverse approaches pursued for (thio)urea bioisosteric replacements in medicinal chemistry applications are reviewed .

- Results or Outcomes : Recent advances in the synthesis of urea- and thiourea-based compounds by enabling chemical tools are discussed .

8. Application in Chemical Synthesis

- Summary of Application : N-Substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group . These derivatives have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals of high commercial interest .

- Methods of Application : A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

9. Application in Cytokinin-like Substance Development

- Summary of Application : The N-(3-fluorophenyl)-N′-(2-thiazolyl)urea (2) possessed the greatest activity at 10 μM while the corresponding compound with 3-chlorophenyl (4) was the most active cytokinin-like substance in the whole concentration range tested .

- Results or Outcomes : The compound with 3-chlorophenyl was the most active cytokinin-like substance in the whole concentration range tested .

Eigenschaften

IUPAC Name |

[(3-chlorophenyl)-phenylmethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPUSIQKYOCUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386021 | |

| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, [(3-chlorophenyl)phenylmethyl]- | |

CAS RN |

117211-21-9 | |

| Record name | N-[(3-Chlorophenyl)phenylmethyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117211-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)

![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)

![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)